molecular formula C19H19NO2S B411001 N-mesityl-2-naphthalenesulfonamide

N-mesityl-2-naphthalenesulfonamide

Cat. No.: B411001
M. Wt: 325.4g/mol
InChI Key: XANGYKWDAZIBGN-UHFFFAOYSA-N
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Description

N-mesityl-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a naphthalene ring bonded to a sulfonamide group, which is further substituted with a 2,4,6-trimethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-naphthalenesulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-mesityl-2-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-mesityl-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-trimethylphenyl)formamide
  • 2,4,6-trimethylaniline
  • N-mesitylformamide

Uniqueness

N-mesityl-2-naphthalenesulfonamide is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C19H19NO2S/c1-13-10-14(2)19(15(3)11-13)20-23(21,22)18-9-8-16-6-4-5-7-17(16)12-18/h4-12,20H,1-3H3

InChI Key

XANGYKWDAZIBGN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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